1-Benzoyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

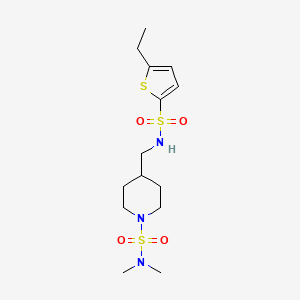

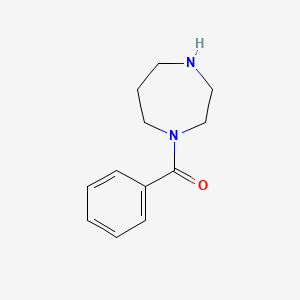

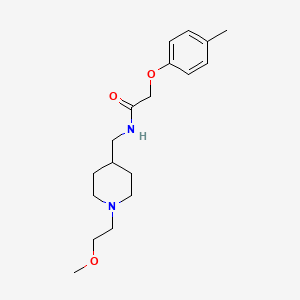

1-Benzoyl-1,4-diazepane is a chemical compound with the CAS Number: 59939-75-2 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 1-benzoyl-1,4-diazepane . It is typically stored at room temperature and has a physical form of oil .

Synthesis Analysis

The synthesis of 1,4-diazepines, such as 1-Benzoyl-1,4-diazepane, can be achieved through a one-pot process involving the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This method involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis

The InChI code for 1-Benzoyl-1,4-diazepane is1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

1-Benzoyl-1,4-diazepane has a molecular weight of 204.27 . It is typically stored at room temperature and has a physical form of oil .Scientific Research Applications

Synthesis and Receptor Ligand Applications

1-Benzoyl-1,4-diazepane derivatives have been synthesized for potential applications as σ1 receptor ligands. These compounds, synthesized from amino acids, have shown affinity for the σ1 receptor, which could be significant in medicinal chemistry (Fanter et al., 2017).

Efflux Pump Inhibition in Bacteria

Research on 1-benzyl-1,4-diazepane has demonstrated its efficacy as an efflux pump inhibitor (EPI) in Escherichia coli, contributing to antibiotic potentiation. This suggests potential applications in addressing antibiotic resistance (Casalone et al., 2020).

Potential Anticonvulsant Properties

The synthesis of certain 1H-benzo[b][1,5]diazepin-2(3H)-one derivatives, including variations of 1-Benzoyl-1,4-diazepane, has indicated potential anticonvulsant properties. This highlights its possible applications in epilepsy treatment (Rishipathak et al., 2022).

Catalytic Applications in Chemistry

1,4-diazepane derivatives have been studied for their catalytic abilities, especially in the context of olefin epoxidation reactions. This illustrates the compound's utility in chemical synthesis processes (Sankaralingam & Palaniandavar, 2014).

Applications in Medicinal Chemistry

The broader family of diazepines, including 1,4-diazepane derivatives, have found extensive use in medicinal chemistry. They are present in various biologically active compounds and have been used to design drugs with a wide range of biological activities (Malki, Martínez, & Masurier, 2021).

T-Type Calcium Channel Blockers

1,4-diazepane derivatives have also been evaluated as T-type calcium channel blockers, which could be significant in the treatment of diseases related to these channels (Gu et al., 2010).

Mechanism of Action

Target of Action

1-Benzoyl-1,4-diazepane, also known as 1-BD, primarily targets the efflux pumps in Escherichia coli . These efflux pumps play a crucial role in bacterial resistance to antibiotics by expelling the drugs out of the bacterial cells .

Mode of Action

1-BD interacts with its targets, the efflux pumps, and inhibits their function . This inhibition results in an increase in the intracellular concentration of antibiotics, thereby enhancing their effectiveness . It has been observed that 1-BD increases membrane permeability without significantly affecting the inner membrane polarity .

Biochemical Pathways

The primary biochemical pathway affected by 1-BD is the resistance-nodulation-cell division (RND) efflux system . This system is responsible for the extrusion of antibiotics directly from the cytoplasm into the external medium . By inhibiting this system, 1-BD disrupts the bacteria’s ability to resist antibiotics .

Pharmacokinetics

It is known that 1-bd decreases the minimal inhibitory concentration of levofloxacin and other antibiotics , suggesting that it may enhance the bioavailability of these drugs.

Result of Action

The molecular and cellular effects of 1-BD’s action include an increase in the accumulation of ethidium bromide in E. coli overexpressing efflux pumps . This indicates that 1-BD can effectively inhibit the function of these pumps, leading to increased susceptibility of the bacteria to antibiotics .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,4-diazepan-1-yl(phenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDBLZCQNCJHHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59939-75-2 |

Source

|

| Record name | 1-benzoyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)

![[(Acetyloxy)carbamothioyl]amino acetate](/img/structure/B2376519.png)

![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)

![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)